molecular formula C7H5Cl2N3 B1610540 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine CAS No. 94694-50-5

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine

Cat. No.: B1610540
CAS No.: 94694-50-5
M. Wt: 202.04 g/mol
InChI Key: LKIMQIMPFVMPKG-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine (CAS 94694-50-5) is a heterocyclic compound featuring a fused imidazo[1,5-c]pyrimidine core substituted with chlorine atoms at positions 5 and 7 and a methyl group at position 3.

Properties

IUPAC Name

5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-10-3-5-2-6(8)11-7(9)12(4)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMQIMPFVMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538705
Record name 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94694-50-5
Record name 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Synthesis via Chlorination of Hydroxy Precursors

  • Starting from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, chlorination with phosphorus oxychloride (POCl3) can yield the 5,7-dichloro derivative.
  • The chlorination step typically proceeds under reflux conditions, with POCl3 acting both as a chlorinating agent and dehydrating reagent.
  • Yields for this chlorination step are reported around 60-65%, indicating moderate efficiency.

Nucleophilic Substitution Reactions

  • The dichloro intermediate can undergo selective nucleophilic substitution at one chlorine position, leveraging the differential reactivity of the 5- and 7-chlorines.
  • For example, substitution with morpholine in the presence of potassium carbonate at room temperature selectively replaces the chlorine at position 7, yielding functionalized derivatives with high yields (~94%).

Ritter-Type Reactions for Imidazo[1,5-c]pyrimidine Derivatives

  • Recent advances in imidazo[1,5-a]pyridine synthesis via Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and para-toluenesulfonic acid (p-TsOH·H2O) provide a strategic methodology that could be adapted for imidazo[1,5-c]pyrimidines.
  • These reactions involve the conversion of benzylic alcohols into benzylic cations, which then undergo cyclization with nitriles to form the heterocyclic core.
  • Optimization studies show that using 5 mol% Bi(OTf)3 and 7.5 equivalents of p-TsOH·H2O in acetonitrile at elevated temperatures (150 °C) can yield products in up to 97% yield.
  • This method offers a broad substrate scope and mild reaction conditions, making it a promising approach for synthesizing substituted imidazo[1,5-c]pyrimidines.

Data Table: Optimization of Ritter-Type Reaction Conditions (Adapted)

Entry Bi(OTf)3 (mol%) p-TsOH·H2O (equiv) Acetonitrile (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
4 5 5.0 5.0 - 54
5 5 5.0 10.0 - 75
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
8 5 2.5 15.0 - 67
9 5 7.5 15.0 - 97

Note: Reaction concentration was 0.3 M; yields are isolated yields.

Research Findings and Analysis

  • Chlorination using phosphorus oxychloride is a classical and reliable method for introducing chlorine atoms at the 5 and 7 positions of the imidazo[1,5-c]pyrimidine ring, although yields are moderate.
  • The selective nucleophilic substitution of chlorine atoms allows for further functionalization, indicating the synthetic flexibility of the dichloro intermediate.
  • The Ritter-type reaction catalyzed by Bi(OTf)3 represents a modern and efficient synthetic route to the imidazo[1,5-c]pyrimidine core, with high yields and mild conditions, which could be adapted for the preparation of 5,7-dichloro-3-methyl derivatives.
  • Optimization of catalyst loading, acid equivalents, and solvent composition is critical to maximizing yields in these reactions.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve the use of solvents like ethanol and the application of heat or catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopyrimidines .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine. Research indicates that this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro assays demonstrated that certain derivatives exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX-2 Inhibition Potency of Pyrimidine Derivatives

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine0.04 ± 0.02Celecoxib0.04 ± 0.01
Other Pyrimidine Derivative0.04 ± 0.09Indomethacin9.17

Anticancer Potential

The compound also shows promise as an anticancer agent. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the imidazo[1,5-c]pyrimidine structure have been linked to enhanced activity against breast and lung cancer cells .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidineMCF-7 (Breast)15
A549 (Lung)12

Synthesis and Structural Modifications

The synthesis of 5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine involves various methodologies that allow for structural modifications to enhance biological activity. Recent advancements in synthetic techniques have enabled the development of diverse derivatives with improved pharmacokinetic properties and reduced toxicity profiles.

Synthetic Pathways

Research has focused on optimizing reaction conditions to yield higher purity and better yields of the compound. For example, employing trichlorophosphate under controlled temperatures has been shown to effectively synthesize the compound with high yield and purity levels .

In Vivo Studies

In vivo studies have corroborated the in vitro findings regarding the anti-inflammatory effects of this compound. Animal models treated with derivatives of 5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine exhibited reduced paw edema and inflammatory markers compared to control groups .

Clinical Implications

The potential for clinical applications is significant; ongoing research aims to evaluate the safety and efficacy of these compounds in human trials for treating chronic inflammatory diseases and cancers.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework and Substituent Variations

The compound’s imidazo[1,5-c]pyrimidine core distinguishes it from analogs with pyrazolo, triazolo, or thieno-fused systems. Key comparisons include:

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1124383-04-5)
  • Core Structure : Triazolo[1,5-a]pyridine fused with a pyrimidine ring.
  • Substituents : Chlorines at positions 5 and 7; amine group at position 2.
  • The amine group may enhance solubility but reduce lipophilicity .
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (CAS 779353-64-9)
  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Chlorines at positions 5 and 7; ethyl group at position 3.
  • Key Differences : The ethyl substituent increases steric bulk and lipophilicity compared to the methyl group in the imidazo analog. Pyrazolo derivatives are often associated with kinase inhibition but may exhibit distinct binding affinities due to ring electronics .
5,7-Dichloro-2,3-dimethyl-Pyrazolo[1,5-a]pyrimidine (CAS 1500104-08-4)
  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents : Chlorines at positions 5 and 7; methyl groups at positions 2 and 3.
5,7-Dichloro-1-methylimidazo[4,5-b]pyridine (CAS 1823930-41-1)
  • Core Structure : Imidazo[4,5-b]pyridine.
  • Substituents : Chlorines at positions 5 and 7; methyl group at position 1.
  • Key Differences: The methyl group’s position (1 vs.

Physicochemical Properties

Property 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular Weight 218.08 g/mol 232.10 g/mol 244.09 g/mol
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 (ethyl increases lipophilicity) ~1.8 (amine enhances hydrophilicity)
Solubility Low in water; soluble in DMSO Low in water; soluble in organic solvents Moderate in polar solvents

Biological Activity

5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

  • Molecular Formula : C7H5Cl2N3
  • Molecular Weight : 202.04 g/mol
  • CAS Number : 94694-50-5

The compound features a unique substitution pattern with chlorine atoms at the 5 and 7 positions, which influences its reactivity and biological interactions .

Synthesis Methods

The synthesis of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine typically involves cyclization reactions using in situ generated 1H-imidazol-4(5)-amine with various diketones or malondialdehyde derivatives. While specific industrial production methods are not extensively documented, laboratory synthesis routes are well-established .

Anticancer Properties

Recent studies indicate that compounds related to imidazo[1,5-c]pyrimidines exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of imidazo[1,5-c]pyrimidine can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 of 15.3 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
Example AMCF-715.3
Example BA54929.1
Example CHepG222.73

These findings suggest that structural modifications can enhance the anticancer efficacy of imidazopyrimidine derivatives .

Antibacterial Activity

The compound is also being investigated for its antibacterial properties. Preliminary data suggest that it may act as an effective agent against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values remain to be established .

The biological activity of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The exact pathways are still under investigation; however, it is thought to inhibit key enzymes involved in cancer cell proliferation and bacterial growth .

Study on Anticancer Activity

A study conducted by Tiwari et al. synthesized multiple pyrimidine derivatives and screened them against several cancer cell lines (MCF-7, MDA-MB453). They found that modifications in the molecular structure significantly affected the anticancer activity .

Study on Antibacterial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a range of microbial strains including E. coli and S. aureus. The results indicated promising antibacterial effects, warranting further exploration into their potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization of chlorinated precursors under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often prepared by reacting enaminones with chlorinated intermediates in polar solvents like ethanol or DMF, followed by recrystallization . Yield optimization involves adjusting solvent polarity (e.g., ethanol for high solubility), temperature control (80–100°C), and catalytic additives (e.g., acetic acid). Reaction monitoring via TLC or HPLC is critical to terminate reactions at optimal conversion points .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and chlorine integration. Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 231.0 for C₇H₅Cl₂N₃). X-ray crystallography, as demonstrated for related pyrazolo[1,5-a]pyrimidines, provides definitive structural validation .

Q. What safety protocols are essential when handling 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine?

Chlorinated heterocycles require strict safety measures:

  • Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Segregate halogenated waste in labeled containers for professional disposal .

Q. How can Design of Experiments (DoE) optimize synthesis conditions?

Apply factorial design to test variables like molar ratios (e.g., 1:1.2 for precursor:reagent), temperature (70–110°C), and solvent polarity (DMF vs. ethanol). Response Surface Methodology (RSM) can model interactions between parameters to maximize yield while minimizing byproducts .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from ethanol or DMF efficiently removes unreacted starting materials. For complex mixtures, column chromatography with silica gel and a hexane:ethyl acetate gradient (3:1 to 1:1) resolves structurally similar impurities .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in chlorination or methylation. Tools like Gaussian or ORCA integrate with cheminformatics pipelines to screen substituent effects on reactivity . Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for heterocyclic ring formation .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter bioactivity?

Substituent effects are studied via Structure-Activity Relationship (SAR) assays. For example, replacing chlorine with a trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances metabolic stability and target binding affinity, as seen in kinase inhibition studies. Computational docking (AutoDock Vina) and MD simulations validate these interactions .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Meta-analyses of published IC₅₀ values using statistical tools like Prism clarify trends .

Q. What strategies mitigate unexpected byproducts during scale-up?

Byproduct analysis via LC-MS identifies intermediates (e.g., di-chlorinated isomers). Kinetic studies under flow chemistry conditions suppress side reactions by controlling residence time. Alternatively, isotopic labeling (e.g., ¹³C tracing) elucidates mechanistic pathways .

Q. How do heterogeneous vs. homogeneous catalysts impact large-scale synthesis?

Heterogeneous catalysts (e.g., Pd/C) enable easy separation and reuse, reducing costs. However, homogeneous catalysts (e.g., CuI) offer higher selectivity for C-N coupling steps. Computational fluid dynamics (CFD) models optimize mixing efficiency in batch reactors to balance these trade-offs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Reactant of Route 2
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine

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